molecular formula C8H11BrN2O2S B153047 N-Boc-2-Amino-5-bromothiazole CAS No. 405939-39-1

N-Boc-2-Amino-5-bromothiazole

Cat. No.: B153047
CAS No.: 405939-39-1
M. Wt: 279.16 g/mol
InChI Key: OIBKBVFFZYCBAQ-UHFFFAOYSA-N
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Description

N-Boc-2-Amino-5-bromothiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and one sulfur atom. The N-Boc group refers to the tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect the amino functionality during chemical reactions. This compound serves as an intermediate in the synthesis of various biologically active molecules, including those with potential antitumor, antimalarial, and enzyme inhibitory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-Amino-5-bromothiazole typically involves the reaction of 2-amino-5-bromothiazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-Amino-5-bromothiazole can undergo various chemical reactions due to its reactive sites. The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the thiazole ring. The protected amino group can be deprotected under acidic conditions, enabling its participation in peptide coupling reactions and the synthesis of amino acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Deprotection: The N-Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Major Products:

    Nucleophilic Substitution: The major products are substituted thiazoles with various functional groups depending on the nucleophile used.

    Deprotection: The major product is 2-amino-5-bromothiazole, which can be further utilized in peptide synthesis.

Scientific Research Applications

N-Boc-2-Amino-5-bromothiazole has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.

    Medicine: this compound derivatives have shown potential as antitumor, antimalarial, and antimicrobial agents.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Boc-2-Amino-5-bromothiazole involves its ability to act as a building block for the synthesis of biologically active molecules. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and the protected amino group play crucial roles in these interactions, allowing for the formation of stable complexes with the target molecules.

Comparison with Similar Compounds

    2-Amino-5-bromothiazole: This compound is structurally similar but lacks the N-Boc protective group, making it more reactive in certain chemical reactions.

    N-Boc-2-Amino-4-methylthiazole: This compound has a methyl group at the 4-position of the thiazole ring, which can influence its reactivity and biological activity.

    N-Boc-2-Amino-5-chlorothiazole: This compound has a chlorine atom instead of a bromine atom, which can affect its chemical properties and reactivity.

Uniqueness: N-Boc-2-Amino-5-bromothiazole is unique due to the presence of both the N-Boc protective group and the bromine atom. The N-Boc group provides steric bulk and protects the amino group from unwanted reactions, while the bromine atom allows for further functionalization of the thiazole ring.

Properties

IUPAC Name

tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBKBVFFZYCBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961004
Record name tert-Butyl hydrogen (5-bromo-1,3-thiazol-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405939-39-1
Record name tert-Butyl hydrogen (5-bromo-1,3-thiazol-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Tert-butyl 1,3-thiazol-2-ylcarbamate (90 g, 449.8 mmol, 1 eq.) is taken in THF (1.4 L) to which is added N-bromosuccinimide (88.06 g, 494.8 mmol, 1.1 eq.) portion wise. The reaction mixture is then stirred at RT overnight. The reaction mass is concentrated to remove THF. The crude is purified by column chromatography to get the titled produce. 1H NMR (DMSO-d6, 400 MHz): δ 11.73 (bs, 1H), 7.42 (s, 1H), 1.46 (s, 9H).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
88.06 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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